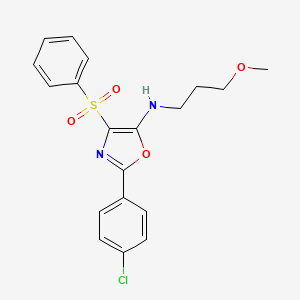

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and a methoxypropyl group attached to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide. For instance, the reaction between 4-chlorobenzoyl chloride and 3-methoxypropylamine can yield an intermediate, which upon cyclization forms the oxazole ring.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the oxazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine exhibit inhibitory effects on hormone-sensitive lipase (HSL), making them potential candidates for the treatment of diabetes. The inhibition of HSL can lead to reduced lipolysis, thereby improving insulin sensitivity and glucose metabolism .

Anticancer Activity

There is growing interest in the anticancer properties of sulfonamide derivatives. Research has shown that compounds featuring a benzenesulfonamide moiety can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with specific biological targets suggests potential applications in treating metabolic disorders and certain types of cancer.

Case Studies

- Diabetes Management : A clinical study on similar compounds demonstrated significant reductions in blood glucose levels in diabetic animal models, supporting their use as therapeutic agents .

- Cancer Treatment : In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the benzenesulfonyl group can interact with the active site of enzymes, inhibiting their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the biological target.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the chlorophenyl and methoxypropyl groups.

2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-amine: Contains a methyl group instead of the benzenesulfonyl group.

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-amine: Lacks the methoxypropyl group.

Uniqueness

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is unique due to the combination of the benzenesulfonyl, chlorophenyl, and methoxypropyl groups attached to the oxazole ring

Activité Biologique

The compound 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a member of the oxazole family, known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O3S. It features a benzenesulfonyl group and a chlorophenyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₃S |

| Molecular Weight | 367.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to our compound, it was found that:

- The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

- An antibiofilm effect was noted, particularly against Candida albicans, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL .

Enzyme Inhibition

The primary mechanism of action for this compound appears to be the inhibition of specific enzymes. Notably:

- Carbonic Anhydrase IX Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts pH regulation in tumor cells, leading to reduced proliferation and increased apoptosis .

- Acetylcholinesterase Inhibition : Similar compounds have exhibited acetylcholinesterase inhibitory activities, which could suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of oxazole derivatives and evaluated their antimicrobial activities. The findings indicated that:

- The compound exhibited effective inhibition against multiple bacterial strains.

- Toxicity assessments showed moderate effects on aquatic organisms, indicating a need for further evaluation in environmental contexts .

Study 2: Enzyme Interaction Studies

Molecular docking studies were performed to understand the binding interactions of the compound with target enzymes like acetylcholinesterase. The results suggested:

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c1-25-13-5-12-21-18-19(27(23,24)16-6-3-2-4-7-16)22-17(26-18)14-8-10-15(20)11-9-14/h2-4,6-11,21H,5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURBWNZPKUJPRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.